molecular formula C10H20N2 B1504394 (R)-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine CAS No. 867256-73-3

(R)-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine

Cat. No. B1504394
CAS RN: 867256-73-3
M. Wt: 168.28 g/mol
InChI Key: BMEIKBSYDWVNTP-ZJUUUORDSA-N
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Description

®-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine is a chiral compound with a five-membered pyrrolidine ring. Its molecular formula is C₉H₁₈N₂ . The stereochemistry indicates that the methyl group is in the R configuration, while the pyrrolidine substituent is in the S configuration. This compound belongs to the class of pyrrolidine alkaloids, which have diverse biological activities and are found in various natural sources .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves several methods. One classical approach is the reduction of pyrrole. Additionally, Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides can lead to N-acyl- and N-Boc-protected pyrrolidines with high diastereoselectivity .


Molecular Structure Analysis

Pyrrolidine possesses a five-membered ring containing nitrogen. It is a colorless liquid with a characteristic ammonia-like odor. Its basic properties make it an essential component in various organic compounds. The structure of pyrrolidine plays a crucial role in the formation of complex molecular structures, including drug molecules .


Chemical Reactions Analysis

  • Proline Decarboxylation : Proline can be decarboxylated to form pyrrolidine .
  • Pd-Catalyzed Reactions : Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides lead to diastereoselective formation of N-acyl- and N-Boc-protected pyrrolidines .

Physical And Chemical Properties Analysis

®-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine is a colorless liquid with a characteristic ammonia-like odor. Its density is 0.866 g/mL, melting point is -63°C, and boiling point is approximately 87°C. It is soluble in water, diethyl ether, acetone, and ethanol .

Mechanism of Action

The specific mechanism of action for ®-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine would depend on its biological context. Pyrrolidine alkaloids, in general, exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects . Further studies would be needed to elucidate the precise mechanism for this particular compound.

properties

IUPAC Name

(2R)-2-methyl-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9-4-3-7-12(9)8-10-5-2-6-11-10/h9-11H,2-8H2,1H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEIKBSYDWVNTP-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1C[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677279
Record name (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine

CAS RN

867256-73-3
Record name (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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